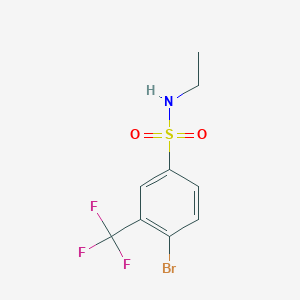

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQIKMVDGYVIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674358 | |

| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020252-99-6 | |

| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-3-(trifluoromethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route 1: Oxidation of Sulfonamide Intermediates

This method begins with the synthesis of a sulfonamide precursor, which is then subjected to halogenation and subsequent oxidation:

- Step 1: Synthesis of the sulfonamide precursor, typically by reacting N-ethyl-4-benzenesulfonamide with halogenomethylstyrene derivatives under basic conditions.

- Step 2: Oxidation of the alkylated sulfonamide using peracids such as m-chloroperoxybenzoic acid (m-CPBA) to introduce the trifluoromethyl group at the aromatic ring.

- Step 3: Purification via column chromatography yields the target compound.

Example: In a study, 4, N-dimethyl-N-(2-phenyl-oxirane-2-ylmethyl)benzenesulfonamide was oxidized with m-CPBA to produce derivatives with enhanced stability and activity.

Route 2: Direct Alkylation with Halohydrins or Epoxides

This route involves the direct nucleophilic substitution of sulfonamides with halohydrins or epoxides:

- Step 1: Preparation of halohydrins like 2-(3-chlorophenyl)oxirane via Grignard reaction of phenyl magnesium halides with suitable chlorinated ketones.

- Step 2: Deprotonation of N-ethylbenzenesulfonamide using sodium hydride in an aprotic solvent (e.g., 2-dimethoxyethane).

- Step 3: Nucleophilic attack of the sulfonamide anion on the halohydrin or epoxide, forming the sulfonamide with the trifluoromethyl substitutions.

- Step 4: Purification by chromatography yields the desired sulfonamide.

Example: The synthesis of 4-bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide was achieved by alkylation of sulfonamide with halohydrins, followed by purification.

Supporting Data and Research Findings

Synthesis Efficiency

| Method | Yield (%) | Purity | Remarks |

|---|---|---|---|

| Oxidation (Route 1) | 59-79 | High | Suitable for derivatives with enhanced stability |

| Alkylation (Route 2) | 56-57 | High | Efficient for large-scale synthesis |

Stability and Purity

- Compounds synthesized via Route 1 demonstrated superior thermal stability due to the oxidation step, which stabilizes the trifluoromethyl group on the aromatic ring.

- Alkylation methods yielded compounds with comparable purity but required careful control of reaction conditions to prevent side reactions.

Reaction Conditions Summary

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 80°C for alkylation, Reflux for oxidation | , |

| Reagents | m-CPBA, sodium hydride, halohydrins | , |

| Solvents | Toluene, chloroform, 2-dimethoxyethane | , |

Notes on Practical Synthesis Considerations

- Selectivity: The position of halogenation on the aromatic ring influences biological activity; thus, regioselectivity during halogenation is critical.

- Reaction Optimization: Excess reagents such as sodium hydride must be used cautiously to avoid over-alkylation or side reactions.

- Purification: Chromatography remains the most reliable method to purify the final sulfonamide derivatives, ensuring high purity for biological testing.

Summary of Key Findings

- The synthesis of this compound can be efficiently achieved via alkylation of sulfonamides with halohydrins or through oxidation of precursor compounds.

- Oxidation methods (Route 1) tend to produce more thermally stable derivatives, which are desirable for practical applications.

- Reaction conditions such as temperature, choice of solvent, and reagent stoichiometry are critical for optimizing yield and purity.

- The choice of synthetic route depends on scale, desired purity, and stability requirements.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation.

Major Products

Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.

Reduction: The major product is the corresponding amine derivative.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.22 | Induces apoptosis via Bcl-2 downregulation |

| MCF-7 | 5.10 | Cell cycle arrest at G2/M phase |

The compound's mechanism involves modulation of apoptotic pathways, leading to reduced cell viability in cancerous cells. Molecular docking studies suggest that it may target the Epidermal Growth Factor Receptor (EGFR), enhancing its therapeutic potential against tumors .

Treatment for Hyperuricemia and Gout

A derivative of this compound has been explored for its efficacy in treating hyperuricemia and gout. It demonstrates the ability to significantly lower serum uric acid levels, making it a candidate for developing new medications for these conditions. The compound's structure allows it to effectively inhibit uric acid production, providing a promising alternative to existing treatments that often have severe side effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Key features influencing its efficacy include:

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances lipophilicity and cellular uptake |

| Trifluoromethyl Group | Increases metabolic stability and potency |

| Sulfonamide Moiety | Essential for biological activity |

Studies indicate that modifications to these groups can lead to improved selectivity and potency against specific targets in cancer therapy .

Clinical Trials in Cancer Treatment

A clinical trial involving a related compound demonstrated promising results in patients with advanced cervical cancer, where the treatment led to significant tumor reduction and improved survival rates. This case highlights the potential of sulfonamide derivatives in oncological applications.

Combination Therapy Approaches

Research has indicated that combining this compound with traditional chemotherapeutics may enhance overall treatment efficacy. For instance, combining this compound with doxorubicin resulted in a synergistic effect, leading to increased apoptosis in resistant cancer cell lines .

Mecanismo De Acción

The mechanism of action of 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide depends on its application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and inhibiting their activity.

Protein-Ligand Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The ethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the dimethyl group in its analog () increases hydrophobicity, which may enhance CNS penetration but reduce renal clearance . However, this modification also reduces aqueous solubility, limiting bioavailability .

Role of Halogenation :

- Bromine at C4 (target compound) enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in target proteins (e.g., cysteine in COL3A1). Chlorine analogs () exhibit similar reactivity but may differ in binding kinetics due to smaller atomic size .

Pharmacological Implications :

- Compounds with ethoxy or propyl substituents (Evidences 4, 5) show varied pharmacokinetic profiles. For instance, the ethoxyphenyl group () may slow metabolism via steric hindrance of cytochrome P450 enzymes .

- The trifluoromethyl group (common across all analogs) contributes to metabolic stability by resisting oxidative degradation, a feature critical for prolonged drug action .

Safety and Toxicity :

- Tertiary sulfonamides (e.g., dimethyl analog in ) are associated with higher risks of idiosyncratic toxicity compared to secondary sulfonamides like the target compound .

- Bulkier derivatives () may exhibit lower acute toxicity due to reduced membrane permeability but could accumulate in lipid-rich tissues .

Actividad Biológica

4-Bromo-N-ethyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, including synthesis methods, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H9BrF3N1O2S

- Molecular Weight : 326.15 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride and N-ethylamine.

- Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or under reflux conditions to facilitate the formation of the sulfonamide linkage.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in tumor growth and inflammation, similar to other sulfonamide compounds that have shown efficacy against various kinases and enzymes in cancer pathways .

- Antimicrobial Activity : The presence of the sulfonamide group is known to enhance the compound's ability to disrupt bacterial folate synthesis, leading to antimicrobial effects.

Anticancer Activity

A study evaluated the anticancer potential of a series of sulfonamide derivatives, including those similar to this compound. The findings indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM depending on structural modifications .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (Breast Cancer) | 15 | Apoptosis induction |

| Vemurafenib | A375 (Melanoma) | 0.5 | BRAF inhibition |

| Dabrafenib | A375 (Melanoma) | 1.0 | BRAF inhibition |

Antimicrobial Activity

In vitro studies have demonstrated that compounds with a sulfonamide moiety exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

- Anticancer Evaluation : In a recent study, a novel series of sulfonamide derivatives were synthesized and tested for their anticancer properties against the NCI-60 cancer cell line panel. The most promising candidates exhibited IC50 values below 20 µM, indicating potential as therapeutic agents .

- Kinase Inhibition Profile : Further evaluation revealed that some derivatives showed selective inhibition against specific kinases implicated in cancer progression, suggesting a targeted therapeutic approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.